
A Comparative Guide to Tight Junction
Modulating Peptides: AT-1002 TFA vs.

Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT-1002 TFA

Cat. No.: B8081535 Get Quote

For researchers and drug development professionals, modulating the integrity of epithelial tight

junctions (TJs) represents a promising strategy for treating barrier-related diseases and

enhancing drug delivery. AT-1002 TFA (Larazotide Acetate), a first-in-class zonulin antagonist,

is a leading candidate for strengthening a compromised epithelial barrier. This guide provides

an objective comparison of Larazotide Acetate with other peptide-based TJ modulators,

supported by experimental data and detailed methodologies.

AT-1002 TFA (Larazotide Acetate): A Tight Junction
Enhancer
Larazotide Acetate (also known as AT-1001) is a synthetic eight-amino-acid peptide (Sequence:

Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a tight junction regulator by preventing their

disassembly.[1][2] It is the trifluoroacetate (TFA) salt of the active peptide, larazotide.[3] Its

primary mechanism involves antagonizing the zonulin pathway, which is often upregulated in

inflammatory conditions like celiac disease, leading to increased intestinal permeability.[4]

Mechanism of Action
In certain pathological states, luminal antigens like gliadin can trigger the release of zonulin.[5]

Zonulin then binds to a receptor complex on the surface of intestinal epithelial cells, including

Protease-Activated Receptor 2 (PAR2) and Epidermal Growth Factor Receptor (EGFR).[4] This

initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton and the
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displacement of key TJ proteins like Zonula Occludens-1 (ZO-1), ultimately increasing

paracellular permeability.[5][6]

Larazotide Acetate acts as a competitive antagonist, blocking zonulin from binding to its

receptor and thereby preserving the integrity of the tight junction barrier.[5]
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Caption: Larazotide Acetate's mechanism as a zonulin antagonist.

Performance Data
Larazotide Acetate has been shown to effectively counteract barrier disruption in various in vitro

models. It prevents the drop in Transepithelial Electrical Resistance (TEER), a measure of

barrier integrity, and reduces the flux of paracellular markers.
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Model System
Challenge

Agent

Larazotide

Concentration
Key Result Reference(s)

Caco-2 BBe1

Cells

Anoxia/Reoxyge

nation
10 µM

Significantly

increased TEER

compared to

untreated injured

cells.

[4][7]

Caco-2 Cells
AT-1002 (Zonulin

Agonist)
Not Specified

Inhibited the AT-

1002-induced

reduction in

TEER.

[6][8]

Caco-2 Cells
Gliadin

Fragments
Not Specified

Prevented the

redistribution and

rearrangement of

ZO-1 and actin.

[6][8]

Murine

Organoids

AT-1002 (Zonulin

Agonist)
12.5 mM

Prevented the

~10-fold increase

in 4 kDa dextran

flux.

[9]

Celiac Patients Gluten Challenge
0.5 mg (oral,

TID)

Significantly

improved

gastrointestinal

symptoms vs.

placebo.

[10]

Celiac Patients Gluten Challenge Various Doses

No significant

difference in

lactulose/mannit

ol ratio vs.

placebo.

[11][12]

A Critical Distinction: AT-1001 vs. AT-1002
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It is crucial to distinguish Larazotide Acetate (AT-1001) from another peptide often cited in TJ

literature, AT-1002. While both originate from research on the Vibrio cholerae Zonula

Occludens Toxin (Zot), their functions are diametrically opposed.

AT-1001 (Larazotide Acetate): An 8-mer peptide (GGVLVQPG) that is a zonulin antagonist,

which strengthens or preserves the TJ barrier.[1][2]

AT-1002 (FCIGRL): A 6-mer peptide (Phe-Cys-Ile-Gly-Arg-Leu) that is a zonulin agonist,

which opens or disrupts the TJ barrier.[13][14] It binds to the same receptor as larazotide but

with higher affinity, making it a useful experimental tool to induce permeability and a potential

candidate for enhancing drug delivery.[15][16]

Alternative TJ-Modulating Peptides: The Barrier
Openers
In contrast to Larazotide Acetate, most other TJ-modulating peptides are designed to

transiently increase paracellular permeability, primarily for the purpose of enhancing the

delivery of therapeutic agents across epithelial barriers.

Claudin-Targeting Peptides
Claudins are primary determinants of TJ permeability. Peptides that target their extracellular

loops can reversibly open the paracellular pathway. A notable example is derived from the

Clostridium perfringens enterotoxin (C-CPE), which binds to specific claudins (e.g., claudin-4).
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Peptide

Class/Example
Target Mechanism Primary Effect

Potential

Application

C-CPE and

derivatives

Claudin-3, -4,

etc.

Binds to the

second

extracellular loop

of specific

claudins,

removing them

from the TJ.

Increases

paracellular

permeability.

Enhancing

mucosal

drug/vaccine

delivery.[17][18]

C1C2 Claudin-1

Peptidomimetic

of claudin-1's

first extracellular

loop.

Transiently

increases ion

and

macromolecule

permeability.

Enhancing

regional

analgesia.[19]

Occludin-Targeting Peptides
Synthetic peptides that mimic the extracellular domains of occludin can interfere with TJ

integrity and increase permeability.

Peptide

Class/Example
Target Mechanism Primary Effect

Potential

Application

Occludin Loop

Peptides
Occludin

Peptides

corresponding to

occludin's

extracellular

loops perturb

barrier function.

Reversibly

disrupts the

transepithelial

permeability

barrier.

Enhancing drug

delivery.[20]

Other Modulatory Peptides
Other strategies involve targeting intracellular regulatory pathways that control TJ dynamics.
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Peptide

Class/Example
Target Mechanism Primary Effect

Potential

Application

L-R5 (ZIP

derivative)

Occludin-PKCζ

Interaction

Competitively

inhibits the

binding of PKCζ

to occludin,

preventing

phosphorylation.

Decreases

expression of

ZO-1 and

occludin,

increasing

permeability.

Drug delivery

enhancement.

[21]

PIP250
PP1-MYPT1

Interaction

Disrupts the

interaction

between Protein

Phosphatase 1

(PP1) and

MYPT1,

increasing MLC

phosphorylation.

Decreases

epithelial barrier

function.

Oral permeation

enhancer for

antibiotics.[22]

Head-to-Head Comparison Summary
Peptide Target

Mechanism of

Action

Primary Effect

on Barrier

Primary

Application

AT-1002 TFA

(Larazotide)
Zonulin Receptor

Zonulin

Antagonist

Strengthens /

Protects

Treatment of

barrier

dysfunction (e.g.,

Celiac Disease)

Claudin-

Targeting

Peptides

Claudin

Extracellular

Loops

Disrupts claudin

interactions
Opens / Disrupts

Drug delivery

enhancement

Occludin-

Targeting

Peptides

Occludin

Extracellular

Loops

Disrupts occludin

interactions
Opens / Disrupts

Drug delivery

enhancement

PKCζ/MLCP

Inhibitors

Intracellular

Kinases/Phosph

atases

Modulates TJ

protein

phosphorylation

Opens / Disrupts
Drug delivery

enhancement
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Key Experimental Protocols
The assessment of tight junction modulation relies on a set of core in vitro experiments.

Experimental Workflow Diagram

4. Barrier Function Assessment 5. Mechanistic Analysis

1. Cell Culture
(e.g., Caco-2 on Transwell inserts)

2. Differentiate to Polarized Monolayer
(~21 days)

3. Treatment
- Challenge Agent (e.g., AT-1002, Cytokines)

- Test Peptide (e.g., Larazotide)

TEER Measurement
(Barrier Integrity)

Paracellular Flux Assay
(Permeability to Tracers)

Immunofluorescence
(TJ Protein Localization)

Western Blot
(TJ Protein Expression)

6. Data Analysis & Comparison

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8081535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8081535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

